Product packaging for Chlorthalidone(Cat. No.:CAS No. 77-36-1)

Chlorthalidone

Número de catálogo: B1668885
Número CAS: 77-36-1
Peso molecular: 338.8 g/mol
Clave InChI: JIVPVXMEBJLZRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Chlorthalidone is a potent, long-acting thiazide-like diuretic agent that acts as a high-affinity inhibitor of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron . By blocking this transporter, this compound promotes the excretion of sodium and chloride, leading to a reduction in plasma volume and altering peripheral vascular resistance, which makes it a valuable tool for researching the mechanisms of hypertension and edema . Its long elimination half-life of approximately 40 to 60 hours and duration of action lasting 48-72 hours allow for sustained effects in experimental models . Beyond its classic renal actions, research-grade this compound is useful for investigating calcium homeostasis, as it reduces urinary calcium excretion, providing a model to study the prevention of calcium-based kidney stones . It also serves as a critical compound in studies of nephrogenic diabetes insipidus and ion transport processes . This product is supplied as a high-purity active pharmaceutical ingredient (API) and is strictly intended for laboratory research purposes. It is not for diagnostic, therapeutic, or personal use. Key Research Applications: • Mechanistic studies of hypertension and cardiovascular diseases • Models of edema related to heart, liver, or renal dysfunction • Investigation of renal tubular function and ion transport mechanisms • Research on calcium metabolism and kidney stone formation • Studies of electrolyte and water balance disorders, such as diabetes insipidus Mechanism of Action: this compound exerts its primary effect by antagonizing the Na+/Cl- co-transporter in the apical membrane of the distal convoluted tubule cells, thereby inhibiting electrolyte and water reabsorption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClN2O4S B1668885 Chlorthalidone CAS No. 77-36-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVPVXMEBJLZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022812
Record name Chlorthalidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorthalidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

12 mg/100 ml in water @ 20 °C, 27 mg/100 ml @ 37 °C; 577 mg/100 ml in 0.1 N sodium carbonate; more sol in aq soln of sodium hydroxide; sol in warm ethanol; slightly sol in ether., Chlorthalidone is practically insoluble in water, in ether and in chloroform; soluble in methanol; slightly soluble in alcohol., 5.28e-02 g/L
Record name Chlorthalidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00310
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORTHALIDONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorthalidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from 50% acetic acid, WHITE TO YELLOWISH-WHITE CRYSTALLINE POWDER

CAS No.

77-36-1
Record name Chlorthalidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorthalidone [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorthalidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00310
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chlorthalidone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name chlorthalidone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorthalidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlortalidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORTHALIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0MQD1073Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORTHALIDONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorthalidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Dec 224-226 °C. Melting point range may extend from 218 to 264 °C on slow heating., 218 - 264 °C
Record name Chlorthalidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00310
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORTHALIDONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorthalidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacological Mechanisms of Action of Chlorthalidone

Primary Mechanism: Inhibition of the Sodium-Chloride Symporter in the Distal Convoluted Tubule

Chlorthalidone exerts its main diuretic effect by targeting the sodium-chloride symporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter (SLC12A3), located in the apical membrane of cells lining the distal convoluted tubule of the nephron. wikipedia.orgnih.govpatsnap.comresearchgate.net This transporter is responsible for reabsorbing approximately 5-10% of the filtered sodium and chloride from the tubular fluid back into the bloodstream. By inhibiting NCC, this compound reduces the reabsorption of these ions. wikipedia.orgnih.govpatsnap.com

Molecular Interactions with Na+/Cl- Symporter

Recent research, including cryo-electron microscopy studies, has provided insights into the molecular interactions between this compound and NCC. These studies indicate that this compound, along with other thiazide and thiazide-like diuretics, binds to an orthosteric site within the NCC. researchgate.netnih.govtcdb.org This binding event physically occludes the ion translocation pathway of the symporter, thereby preventing the coupled movement of sodium and chloride ions across the cell membrane. researchgate.netnih.gov The structure of human NCC has been resolved, revealing conserved ion binding sites and suggesting how residues within the substrate pocket may interact with sodium and chloride ions. tcdb.org Putative water molecules may also play a role in the coordination of ions and transmembrane coupling. tcdb.org

Consequences on Renal Sodium and Chloride Reabsorption

The inhibition of NCC by this compound leads to a significant decrease in sodium and chloride reabsorption in the distal convoluted tubule. wikipedia.orgnih.govpatsnap.com This reduced reabsorption increases the delivery of sodium and chloride to downstream segments of the nephron, particularly the collecting duct. wikipedia.orgmims.com The increased presence of these ions in the tubular fluid creates an osmotic gradient, which in turn reduces water reabsorption from the tubules. nih.govpatsnap.com The net effect is an increase in the excretion of sodium, chloride, and water in the urine, a process known as natriuresis and diuresis. wikipedia.orgpatsnap.com This increased excretion leads to a reduction in extracellular fluid and plasma volume. patsnap.comdrugbank.com

The increased delivery of sodium to the distal tubule also indirectly influences potassium excretion. This occurs via the sodium-potassium exchange mechanism, involving apical ROMK/Na channels coupled with basolateral Na+/K ATPases, leading to increased potassium excretion. wikipedia.orgdrugbank.com

Secondary Mechanisms and Pleiotropic Effects

Carbonic Anhydrase Inhibition and its Renal Implications

This compound is known to strongly inhibit multiple isoforms of carbonic anhydrase (CA). wikipedia.orgdrugbank.com Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to carbonic acid, which then dissociates into bicarbonate ions and protons. ahajournals.org While the primary site of diuretic action for this compound is the distal convoluted tubule, its inhibition of carbonic anhydrase, particularly in the proximal tubule, contributes to some of its diuretic effect. wikipedia.org Inhibition of CA in the kidneys can reduce the formation of hydrogen ions, which are involved in sodium-hydrogen exchange. researchgate.netmdpi.com This can lead to decreased reabsorption of sodium and bicarbonate, further contributing to increased urinary excretion of these ions and water. researchgate.netmdpi.com

Direct Vasodilatory Actions on Vascular Smooth Muscle

Research suggests that this compound may exert direct vasodilatory effects on vascular smooth muscle. patsnap.comresearchgate.net Studies using isolated vascular preparations have shown that this compound can induce vasorelaxation. ahajournals.orgnih.gov This effect appears to be concentration-dependent and endothelium-independent in certain experimental settings. ahajournals.orgnih.gov The proposed mechanisms for this direct vasodilation include effects on calcium-activated potassium channels and potential interactions with carbonic anhydrase within vascular smooth muscle cells. researchgate.net Some studies indicate that this compound may attenuate agonist-induced vasoconstriction, potentially through mechanisms involving calcium desensitization linked to the Rho kinase pathway. ahajournals.orgnih.gov

Research Finding Example (Rat Aortic Rings): In studies using rat aortic rings, this compound demonstrated a dose-dependent inhibition of angiotensin II-induced vasoconstriction. A concentration of 1 µmol/L this compound significantly reduced vasoconstriction. ahajournals.org

Modulation of Endothelial Function and Oxidative Status

This compound has been investigated for its potential to modulate endothelial function and oxidative status. Endothelial dysfunction, characterized by impaired production or bioavailability of vasoactive molecules like nitric oxide and increased oxidative stress, is implicated in the pathogenesis of cardiovascular diseases. mdpi.comtohoku.ac.jp

Some research suggests that this compound may have beneficial effects on endothelial function and can influence oxidative status. researchgate.net These effects are thought to potentially contribute to this compound's observed cardiovascular risk reduction effects, possibly partly mediated through reductions in carbonic anhydrase-dependent pathways. drugbank.comnih.gov

However, other studies have presented conflicting findings regarding the direct impact of this compound on oxidative stress and endothelial function. For instance, some experimental studies in salt-sensitive rats found that while this compound reduced blood pressure and left ventricular hypertrophy, it did not significantly reduce the production of superoxide (B77818) anion (a marker of oxidative stress), improve endothelium-dependent relaxation, or prevent the expression of certain pro-atherogenic molecules. researchgate.netnih.gov

Research Finding Example (Salt-Sensitive Rats): In Dahl salt-sensitive rats on a high salt diet, treatment with this compound reduced systolic blood pressure but did not reduce aortic superoxide anion production or improve endothelium-dependent relaxation. nih.gov

These findings suggest that while this compound is effective in lowering blood pressure, its direct effects on oxidative stress and endothelial function may be less pronounced or consistent compared to its primary diuretic action.

Anti-platelet Activity

This compound, a sulfonamide-derived diuretic, has been investigated for potential anti-platelet effects, which could contribute to its observed cardiovascular benefits beyond blood pressure reduction. Some laboratory studies suggest that this compound may influence platelet aggregation and function. drugbank.comresearchgate.netresearchgate.net

Research indicates that this compound has been shown to decrease platelet aggregation in vitro. drugbank.com This effect is thought to be partly mediated by reductions in carbonic anhydrase-dependent pathways. drugbank.com this compound is a potent inhibitor of platelet carbonic anhydrase. nih.gov Inhibition of carbonic anhydrase by this compound may lead to a decrease in the carbonic anhydrase-mediated exchange of chloride and bicarbonate, potentially affecting catecholamine levels and thrombin-mediated platelet aggregation. researchgate.net

Comparative studies evaluating the antiplatelet effects of this compound against other diuretics like hydrochlorothiazide (B1673439) and bendroflumethiazide (B1667986) have yielded varying results. While some in-vitro studies suggested this compound could decrease platelet aggregation associated with epinephrine (B1671497) and amplify angiogenesis to a greater extent compared to a true thiazide diuretic, other studies in healthy volunteers have not found statistically significant antiplatelet effects with this compound or hydrochlorothiazide when assessed using standard platelet agonists. researchgate.netebmconsult.comnih.govnih.govahajournals.org

A study comparing this compound and bendroflumethiazide found that while both increased the amount of epinephrine needed to induce platelet aggregation, this compound was significantly more effective in reducing epinephrine-mediated platelet aggregation. researchgate.netnih.govahajournals.org This difference was potentially linked to this compound's more potent inhibition of platelet carbonic anhydrase compared to bendroflumethiazide, which has much less effect on this enzyme. researchgate.netnih.gov

Despite some laboratory findings suggesting antiplatelet activity, a prospective, double-blind, randomized, three-way crossover study in healthy volunteers comparing this compound, hydrochlorothiazide, and aspirin (B1665792) found statistically significant antiplatelet effects only with aspirin, but not with this compound or hydrochlorothiazide. nih.govnih.govahajournals.org The results of this study suggested that the cardiovascular benefits of this compound and hydrochlorothiazide in hypertensive patients may not be a result of a direct antiplatelet effect. nih.govnih.gov

However, the potential pleiotropic effects of this compound, including the potential inhibition of platelet aggregation observed in some laboratory settings, are still considered as possible contributors to its superior outcomes in reducing adverse vascular events compared to other diuretics in certain trials. researchgate.netresearchgate.nethcplive.com Differences in effects on platelets could potentially play a role in observed differences in stroke and mortality outcomes. researchgate.net

Further research is needed to fully elucidate the extent and clinical significance of this compound's effects on platelet function in humans.

Summary of Research Findings on this compound's Anti-platelet Effects

Study TypeComparison Agent(s)Key Finding(s) Related to PlateletsCitation(s)
In vitro / LaboratoryHydrochlorothiazideDecreased platelet aggregation associated with epinephrine; amplified angiogenesis. ebmconsult.com
In vitro / LaboratoryBendroflumethiazideMore effective than bendroflumethiazide in reducing epinephrine-mediated platelet aggregation; potent carbonic anhydrase inhibitor. researchgate.netnih.govahajournals.org
Prospective, Randomized, Crossover (Healthy Volunteers)Hydrochlorothiazide, AspirinNo statistically significant antiplatelet effects observed with this compound or hydrochlorothiazide; aspirin showed effects. nih.govnih.govahajournals.org

Note: The "interactive" feature for data tables is not supported in this format. The table above presents the data in a static format.

Pharmacodynamics and Systemic Physiological Effects

Hemodynamic Alterations

The increased excretion of sodium and water induced by chlorthalidone leads to significant alterations in the body's fluid volumes and, consequently, its hemodynamics.

Reduction in Plasma Volume and Extracellular Fluid Volume

A key effect of this compound is the reduction of plasma volume and extracellular fluid volume (ECFV). nih.govdrugbank.comresearchgate.netfda.gov By inhibiting sodium and water reabsorption in the distal convoluted tubule, this compound promotes their excretion, leading to a decrease in the total amount of fluid in the intravascular space (plasma volume) and the interstitial space (extracellular fluid volume). nih.govdrugbank.compatsnap.comdentalcare.com This reduction in fluid volume contributes to its blood pressure-lowering effect. nih.govdrugbank.compatsnap.com Studies have shown that after initial decreases, plasma volume, blood volume, and ECFV may become less pronounced with chronic therapy compared to the initial phase, although a correlation between decreases in mean arterial pressure and ECFV has been observed with chronic use. nih.gov

Impact on Cardiac Output

The decrease in plasma and extracellular fluid volume directly influences cardiac output. With less circulating volume, the heart pumps less blood per minute, leading to a reduction in cardiac output. drugbank.comfda.govresearchgate.netfda.gov This decreased cardiac output is considered a contributing factor to the antihypertensive effect observed with this compound, particularly in the initial stages of therapy. drugbank.com

Influence on Peripheral Vascular Resistance

While the initial reduction in blood pressure is largely attributed to decreased plasma volume and cardiac output, the long-term antihypertensive effect of this compound is thought to involve a reduction in peripheral vascular resistance. researchgate.netnih.govahajournals.org The exact mechanisms underlying this effect are not fully understood, but it is hypothesized to involve direct vascular actions in addition to the diuretic effect. ahajournals.orgkrcp-ksn.org Some research suggests that this compound may influence vascular smooth muscle, potentially leading to vasodilation and decreased resistance to blood flow in the peripheral vasculature. patsnap.comkrcp-ksn.org Studies in hypertensive patients have shown that this compound can act through a reduction of peripheral resistances. researchgate.netnih.gov Furthermore, this compound has been shown to improve endothelial function and reverse abnormal arteriolar structure in hypertensive patients with metabolic syndrome. nih.gov

Renal Physiological Adaptations to Chronic this compound Exposure

Chronic exposure to this compound can lead to adaptive changes in renal physiology.

Effects on Glomerular Filtration Rate

This compound can influence the glomerular filtration rate (GFR), which is a measure of kidney function. The diuretic effects of this compound can lead to decreased GFR, particularly with overly vigorous diuresis. fda.govfda.govccjm.org Initially, thiazide diuretics can cause a reversible reduction in GFR during peak natriuresis. jacc.org However, with chronic use and proper dosing, a significant reduction in renal function may not be seen. ccjm.org In patients with chronic kidney disease (CKD), this compound has been associated with a higher risk of decline in estimated GFR compared to hydrochlorothiazide (B1673439) in some studies. docwirenews.com However, reversible changes in estimated GFR have also been observed, which may be related to better blood pressure control. uspharmacist.com Some studies suggest that changes in eGFR are more likely to occur in patients also on loop diuretics but may not necessarily harm kidney function in the long term. firstwordpharma.com

Alterations in Renal Plasma Flow

The diuretic effects of this compound can also lead to a decrease in renal plasma flow. fda.govfda.govccjm.org Renal plasma flow refers to the volume of plasma that flows through the kidneys per unit of time. A reduction in fluid volume due to diuresis can lead to a compensatory decrease in renal blood flow and consequently renal plasma flow. ccjm.org However, similar to GFR, with chronic use and appropriate dosing, significant reductions in renal plasma flow may not be observed. ccjm.org In the context of chronic high-altitude exposure, while renal blood flow may decrease, GFR can remain relatively unchanged, potentially related to increased renal blood flow as an adaptation to increased blood viscosity. frontiersin.org

Clinical Efficacy and Cardiorenal Outcomes in Research Studies

Hypertension Management

Chlorthalidone is effective in lowering both systolic and diastolic blood pressure, contributing to better hypertension control. Studies have explored its impact on blood pressure reduction and the dynamics of long-term control.

Clinical trials have demonstrated the significant impact of this compound on reducing systolic blood pressure (SBP). In the SHEP trial, a study focusing on older adults with isolated systolic hypertension, a this compound-based stepped-care treatment approach led to a notable reduction in average SBP. Over a 5-year period, the average SBP in the active treatment group was 143 mmHg, compared to 155 mmHg in the placebo group. nih.gov

A meta-analysis of 137 randomized controlled trials comparing this compound and hydrochlorothiazide (B1673439) (HCTZ) as monotherapy for hypertension found that this compound (at doses of 12.5 to 25 mg) produced a statistically greater reduction in SBP (-24 mmHg) compared with HCTZ (-14 mmHg) when pooling studies of various durations (all less than one year). aafp.org However, a 2006 crossover study comparing this compound (12.5-25 mg) and HCTZ (25-50 mg) did not find a statistically significant difference in the reduction of 24-hour mean ambulatory SBP at week 8. aafp.org Conversely, office SBP reduction at week 2 was greater with this compound. aafp.org

Another meta-analysis of six randomized controlled trials indicated that while a double dose of HCTZ showed similar efficacy to this compound in lowering office SBP, this compound resulted in a greater reduction in 24-hour ambulatory blood pressure and ambulatory nighttime mean SBP. e-century.us The ALLHAT trial also observed that systolic blood pressure at 5 years was statistically significantly lower in the this compound group compared to the amlodipine (B1666008) and lisinopril (B193118) groups. acc.org A dose-response study in mild hypertension showed that this compound doses from 25 mg to 100 mg all produced significant SBP reductions, with a mean reduction of 18 mmHg at 8 weeks, and no significant difference in response across these doses. nih.gov

Here is a summary of SBP reduction findings from selected studies:

Study/AnalysisPatient PopulationComparison/Dosage (this compound)SBP Reduction/OutcomeCitation
SHEP Trial (5-year average)Elderly with isolated systolic hypertensionThis compound-based stepped-careReduced average SBP from 155 mmHg (placebo) to 143 mmHg. nih.gov
Meta-analysis (137 RCTs)Hypertensive patients (monotherapy)12.5-25 mg vs HCTZGreater SBP reduction with this compound (-24 mmHg) vs HCTZ (-14 mmHg) (P < .05). aafp.org
Crossover Study (Week 2, Office BP)Hypertensive patients12.5-25 mg vs HCTZ 25-50 mgGreater office SBP reduction with this compound (-16 mmHg) vs HCTZ (-4.5 mmHg) (P < .05). aafp.org
Meta-analysis (6 RCTs, 24-hour ambulatory BP)Hypertensive patientsThis compound vs double dose HCTZGreater reduction in 24-hour ambulatory SBP (WMD=-5.03 mmHg) and nighttime SBP (WMD=-6.70 mmHg) with this compound. e-century.us
ALLHAT Trial (5-year average)High-risk hypertensive patientsThis compound vs Amlodipine/LisinoprilLower SBP with this compound vs Amlodipine (0.8 mmHg higher) and Lisinopril (2 mmHg higher) (P < 0.001). acc.org acc.org
Dose-response study (8 weeks)Patients with mild hypertension25, 50, 75, 100 mgMean SBP reduction of -18 mmHg across all doses. nih.gov

This compound also contributes to the reduction of diastolic blood pressure (DBP). In the SHEP trial, the 5-year average DBP was reduced from 72 mmHg in the placebo group to 68 mmHg in the active treatment group utilizing this compound-based therapy. nih.gov The dose-response study in mild hypertension observed a mean DBP reduction of 10 mmHg at 8 weeks across different doses of this compound (25 mg to 100 mg), with consistent efficacy across this dosage range. nih.gov A meta-analysis comparing this compound and HCTZ found that a double dose of HCTZ had similar efficacy to this compound in lowering office DBP. e-century.us The ALLHAT trial indicated that diastolic blood pressure at 5 years was statistically lower with amlodipine compared to this compound. acc.org One study also noted that this compound therapy lowered diastolic blood pressure, and this effect was enhanced when combined with weight loss. acpjournals.org

Here is a summary of DBP reduction findings from selected studies:

Study/AnalysisPatient PopulationComparison/Dosage (this compound)DBP Reduction/OutcomeCitation
SHEP Trial (5-year average)Elderly with isolated systolic hypertensionThis compound-based stepped-careReduced average DBP from 72 mmHg (placebo) to 68 mmHg. nih.gov
Dose-response study (8 weeks)Patients with mild hypertension25, 50, 75, 100 mgMean DBP reduction of -10 mmHg across all doses. nih.gov
Meta-analysis (6 RCTs, Office BP)Hypertensive patientsThis compound vs double dose HCTZSimilar efficacy in lowering office DBP (WMD=-0.67 mmHg). e-century.us
ALLHAT Trial (5-year average)High-risk hypertensive patientsThis compound vs AmlodipineLower DBP with Amlodipine vs this compound (0.8 mmHg lower). acc.org
Study on weight loss combinationHypertensive patientsThis compound +/- weight lossThis compound lowered DBP, augmented by weight loss. acpjournals.org

Prevention of Cardiovascular Events

Beyond its blood pressure-lowering effects, this compound has demonstrated significant benefits in reducing the incidence of major cardiovascular events in various research settings.

Multiple studies have shown that this compound treatment is associated with a reduced risk of stroke. The SHEP trial provided compelling evidence, showing that low-dose this compound significantly lowered the incidence of stroke in elderly individuals with isolated systolic hypertension. nih.govaafp.org Over 5 years, the incidence of total stroke was 5.2 per 100 participants in the active treatment group versus 8.2 per 100 in the placebo group, representing a 36% reduction in risk. nih.gov Extended follow-up of the SHEP cohort for a mean of 14.3 years revealed that the this compound-based regimen significantly reduced the risk of cardiovascular death. ahajournals.org The ALLHAT trial also indicated that this compound was more effective than lisinopril in reducing stroke incidence, showing a 15% reduction compared to lisinopril. wikijournalclub.org More recently, a secondary analysis of the Diuretic Comparison Project (DCP) among patients with a history of MI or stroke found that this compound was associated with a 5.1% absolute risk reduction in the occurrence of a second major adverse cardiovascular event (MACE), which included stroke, when compared to HCTZ. ajmc.com

Here is a summary of findings on stroke incidence reduction:

Study/AnalysisPatient PopulationComparison/TreatmentStroke OutcomeCitation
SHEP Trial (5 years)Elderly with isolated systolic hypertensionThis compound-based stepped-care36% reduction in total stroke incidence (5.2/100 participants vs 8.2/100 participants in placebo; RR 0.64; P = .0003). aafp.org, nih.gov
SHEP Trial (14.3-year follow-up)Elderly SHEP participantsThis compound-based regimenSignificantly reduced risk of cardiovascular death (adjusted RR 0.86; 95% CI, 0.76 to 0.98; P=0.026). ahajournals.org
ALLHAT TrialHigh-risk hypertensive patientsThis compound vs Lisinopril15% reduction in stroke with this compound compared to lisinopril. wikijournalclub.org
DCP Secondary AnalysisPatients with prior MI or strokeThis compound vs HCTZ5.1% absolute risk reduction in second MACE (including stroke) with this compound (95% CI, 4.0%-6.2%). ajmc.com

Here is a summary of findings related to myocardial infarction prevention:

Study/AnalysisPatient PopulationComparison/TreatmentMyocardial Infarction OutcomeCitation
SHEP TrialElderly with isolated systolic hypertensionThis compound-based stepped-care27% reduction in nonfatal MI and coronary death; relative risk for nonfatal MI + coronary death was 0.73. nih.gov, acc.org
ALLHAT TrialHigh-risk hypertensive patientsThis compound vs Amlodipine/LisinoprilNo significant difference in fatal CHD or nonfatal MI incidence compared to amlodipine or lisinopril. acc.org, wikijournalclub.org
Study on Myocardial IschemiaElderly hypertensive patients with CADThis compound vs DiltiazemReduced myocardial ischemia; consistent with SHEP findings of fewer MIs in older patients treated with low-dose this compound. scielo.br
PREVER-Prevention TrialPrehypertensive patientsThis compound/Amiloride vs PlaceboTwo MIs in the active group vs one in the placebo group during follow-up. ahajournals.org
DCP Secondary AnalysisPatients with prior MI or strokeThis compound vs HCTZ5.1% absolute risk reduction in second MACE (including MI) with this compound (95% CI, 4.0%-6.2%). ajmc.com

Heart Failure Event Reduction

This compound has demonstrated a significant impact on reducing heart failure events in various clinical trials. The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) was a large-scale study that provided substantial data on the comparative effects of different antihypertensive agents, including this compound, on cardiovascular outcomes. nih.govahajournals.orgnih.gov

Impact on Heart Failure with Preserved Ejection Fraction

In the ALLHAT trial, this compound significantly reduced the risk of new-onset hospitalized heart failure with preserved ejection fraction (HFpEF) when compared to amlodipine, lisinopril, and doxazosin (B1670899). The hazard ratios (HRs) for HFpEF with this compound compared to the other agents were 0.69 (95% CI, 0.53-0.91; p=0.009) versus amlodipine, 0.74 (95% CI, 0.56-0.97; p=0.032) versus lisinopril, and 0.53 (95% CI, 0.38-0.73; p<0.001) versus doxazosin. nih.govahajournals.orgnih.gov These findings indicate a notable protective effect of this compound against the development of HFpEF in high-risk hypertensive patients. nih.govahajournals.org

Impact on Heart Failure with Reduced Ejection Fraction

This compound also showed a reduction in the risk of new-onset hospitalized heart failure with reduced ejection fraction (HFrEF) compared to certain antihypertensive agents. In the ALLHAT study, this compound reduced the risk of HFrEF compared with amlodipine or doxazosin, with HRs of 0.74 (95% CI, 0.59-0.94; p=0.013) and 0.61 (95% CI, 0.47-0.79; p<0.001), respectively. nih.govahajournals.orgnih.gov The incidence of HFrEF was similar between the this compound and lisinopril groups (HR=1.07; 95% CI, 0.82-1.40; p=0.596). nih.govahajournals.orgnih.gov

Data from the ALLHAT trial regarding heart failure event reduction are summarized in the table below:

Comparison (this compound vs.)Outcome (New-Onset Hospitalized HF)Hazard Ratio (95% CI)p-value
AmlodipineHFpEF0.69 (0.53-0.91)0.009
LisinoprilHFpEF0.74 (0.56-0.97)0.032
DoxazosinHFpEF0.53 (0.38-0.73)<0.001
AmlodipineHFrEF0.74 (0.59-0.94)0.013
DoxazosinHFrEF0.61 (0.47-0.79)<0.001
LisinoprilHFrEF1.07 (0.82-1.40)0.596
Relationship between Renal Function Changes and Heart Failure Prevention

Research suggests a relationship between changes in renal function and the preventive effects of antihypertensive medications, including this compound, on heart failure. An analysis of ALLHAT data indicated that changes in estimated glomerular filtration rate (eGFR) mediated a proportion of the effect of this compound on incident symptomatic HF and hospitalized/fatal HF. jacc.orgnih.gov The relative change in eGFR mediated 18% of the effect of this compound on incident symptomatic HF and 25% of its effect on hospitalized/fatal HF. nih.gov This suggests that while the direct effects of this compound contribute to HF risk reduction, alterations in kidney function also play a mediating role. jacc.orgnih.gov

Renal Disease Progression and Outcomes

The impact of this compound on renal disease progression and outcomes has been evaluated in several studies.

Impact on Albuminuria and Proteinuria

Studies have investigated the effect of this compound on albuminuria and proteinuria, markers of kidney damage. Thiazide and thiazide-like diuretics, including this compound, have shown antiproteinuric effects. karger.comresearchgate.net A 12-week pilot study in patients with moderate to advanced chronic kidney disease (CKD) found that this compound led to a 40-45% reduction in albuminuria. karger.com This reduction in albuminuria was observed alongside a transient increase in serum creatinine (B1669602), which was attributed to volume depletion and improved by the end of the study period. karger.com The antiproteinuric effect of diuretics may be enhanced when combined with a low-salt diet or in patients already receiving renin-angiotensin system (RAS) blockers. karger.comresearchgate.net

Effect on Estimated Glomerular Filtration Rate (eGFR) Slope

The effect of this compound on the slope of eGFR, an indicator of the rate of kidney function decline, has been examined in research. The Diuretic Comparison Project (DCP) compared this compound with hydrochlorothiazide regarding renal outcomes in hypertensive patients. kidney.orgdocwirenews.comdocwirenews.comnih.gov This study, involving over 12,000 participants, found no significant difference in the total slope of eGFR change between patients treated with this compound and those treated with hydrochlorothiazide. kidney.orgdocwirenews.comdocwirenews.comnih.gov The mean yearly change in eGFR slope was similar in both groups, suggesting comparable efficacy in preserving kidney function over the study duration. docwirenews.comnih.gov Similarly, the incidence of CKD was comparable between the this compound and hydrochlorothiazide groups in the DCP study. kidney.orgdocwirenews.comdocwirenews.comnih.gov

Data from the Diuretic Comparison Project on renal outcomes are presented in the table below:

OutcomeThis compound Group (n=6118)Hydrochlorothiazide Group (n=6147)Hazard Ratio (95% CI) or Mean Differencep-value
Primary composite renal outcome (doubling of creatinine, eGFR <10 mL/min, or kidney failure requiring treatment)369 (6.0%)396 (6.4%)HR: 0.94 (0.81-1.08)0.37
Yearly change in eGFR slope (mL/min/1.73 m²)-1.0 (SD 7.9)-1.1 (SD 8.9)Mean difference: -0.6 vs -0.60.18
Incident CKD961/4520 (21.3%)939/4518 (20.8%)0.59

*Note: The p-value for the yearly change in eGFR slope is based on the comparison of median slopes in one source docwirenews.com and mean slopes in another docwirenews.comnih.gov. The table uses the p-value associated with the mean slope comparison from the larger analysis.

Comparative Effectiveness Research of Chlorthalidone

Chlorthalidone Versus Hydrochlorothiazide (B1673439)

This compound and hydrochlorothiazide are both diuretics frequently used to treat hypertension, yet they exhibit notable differences in their pharmacological profiles and observed clinical outcomes. While often considered interchangeable, research suggests distinctions that may influence their comparative effectiveness. ccjm.orgnih.gov

Comparative Efficacy in Blood Pressure Lowering

Studies comparing the blood pressure-lowering efficacy of this compound and hydrochlorothiazide have yielded varying results, though some analyses indicate a potentially greater effect with this compound. A meta-analysis of 137 randomized controlled trials found that 12.5 to 25 mg of this compound produced a statistically greater reduction in systolic blood pressure compared with hydrochlorothiazide (-24 mm Hg vs. -14 mm Hg; P < .05) when all study durations were pooled. aafp.org Another meta-analysis including six randomized controlled trials with a total of 366 participants suggested that a dose of hydrochlorothiazide double that of this compound has similar efficacy for lowering office systolic and diastolic blood pressure. e-century.us However, this same meta-analysis indicated that this compound caused a greater reduction in 24-hour ambulatory blood pressure and ambulatory nighttime mean systolic blood pressure. e-century.us While some older studies found no significant difference in blood pressure reduction between the two drugs, they were often limited by small sample sizes. ahajournals.org this compound is generally considered to be approximately 1.5 to 2.0 times as potent as hydrochlorothiazide. ccjm.orgnih.govahajournals.org

Comparative Cardiovascular Event Outcomes

The impact of this compound and hydrochlorothiazide on cardiovascular event outcomes has been a significant area of research. A systematic review and network meta-analysis of nine trials involving over 78,000 participants found that this compound was superior to hydrochlorothiazide in preventing cardiovascular events. ahajournals.orgjacc.org In a drug-adjusted analysis, this compound was associated with a 23% risk reduction in congestive heart failure and a 21% risk reduction in all cardiovascular events compared to hydrochlorothiazide. ahajournals.org Even when adjusted for similar reductions in office systolic blood pressure, the risk for cardiovascular events was lower with this compound. ahajournals.org A retrospective analysis of data from the Multiple Risk Factor Intervention Trial (MRFIT) also suggested that this compound was associated with reduced cardiovascular events compared with hydrochlorothiazide. ahajournals.org However, a more recent systematic review and meta-analysis of six articles with a large cohort of over 368,000 patients treated for hypertension found no significant differences between this compound and hydrochlorothiazide in the outcomes of myocardial infarction, heart failure, cardiovascular events, non-cancer-related death, death from any cause, stroke, and hospitalization for acute kidney injury. nih.govimrpress.com The Diuretic Comparison Project, a randomized trial involving nearly 14,000 older patients with hypertension, also showed no difference between groups in adverse cardiovascular outcomes. jwatch.orgmedpagetoday.com

Comparative Renal Outcomes

Recent research has specifically investigated the comparative effects of this compound and hydrochlorothiazide on renal outcomes. A prespecified secondary analysis of the Diuretic Comparison Project, which included over 12,000 participants aged 65 years or older with hypertension, found that this compound was not superior to hydrochlorothiazide in preventing kidney outcomes. jwatch.orgacc.orgkidney.orgnih.gov The study's primary composite renal outcome, defined as doubling of serum creatinine (B1669602) level, a terminal estimated glomerular filtration rate (eGFR) less than 15 mL/min, or dialysis initiation, showed no significant difference between the two groups. acc.orgkidney.orgnih.gov Similarly, there were no significant differences in the incidence of chronic kidney disease or acute kidney injury requiring hospitalization. acc.org The total slope of eGFR change and the incidence of chronic kidney disease were comparable between patients receiving this compound and hydrochlorothiazide, suggesting similar efficacy in preserving kidney function. kidney.org

Here is a summary of key renal outcomes from the Diuretic Comparison Project secondary analysis:

Renal OutcomeThis compound Group (%)Hydrochlorothiazide Group (%)Adjusted HR (95% CI)P-value
Primary Composite Renal Outcome6.06.40.94 (0.81-1.08)0.37
Doubling of Serum Creatinine5.45.7Not reportedNot reported
eGFR < 15 mL/min4.24.2Not reportedNot reported
Dialysis Initiation0.30.3Not reportedNot reported
Incident Chronic Kidney DiseaseComparableComparableNot reportedNot reported
Total Slope of eGFR ChangeComparableComparableNot reportedNot reported

Note: This table summarizes data from the Diuretic Comparison Project secondary analysis. Interactive features would allow users to filter or sort data.

Differential Pharmacokinetic Properties and Clinical Implications

This compound and hydrochlorothiazide exhibit significant differences in their pharmacokinetic and pharmacodynamic properties. ccjm.orgnih.govahajournals.org this compound has a longer duration of action and a longer elimination half-life compared to hydrochlorothiazide. ccjm.orgnih.govahajournals.orgebmconsult.com This extended half-life is thought to contribute to more sustained blood pressure lowering over a 24-hour period, including during nighttime hours. ebmconsult.comnih.gov this compound also appears to be more potent than hydrochlorothiazide. ccjm.orgnih.govahajournals.org These pharmacokinetic differences are hypothesized to potentially contribute to differences in cardiovascular outcomes observed in some studies, although head-to-head trials specifically designed to test this are lacking. ahajournals.orgahajournals.org

This compound Versus Other Antihypertensive Classes (ACE Inhibitors, ARBs, Calcium Channel Blockers, Alpha-blockers) in Outcome Trials

Large outcome trials have compared this compound to other classes of antihypertensive medications. The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) was a landmark study that compared this compound with an ACE inhibitor (lisinopril), a calcium channel blocker (amlodipine), and an alpha-blocker (doxazosin) in high-risk hypertensive patients. aafp.orgnih.govufl.eduahajournals.orgccjm.orgnih.gov

In ALLHAT, this compound was found to be superior to doxazosin (B1670899) in preventing cardiovascular events, leading to the early termination of the doxazosin arm. ufl.eduahajournals.orgccjm.org

Compared to amlodipine (B1666008) (a calcium channel blocker) and lisinopril (B193118) (an ACE inhibitor), this compound was not surpassed in preventing the primary outcome of fatal coronary heart disease or nonfatal myocardial infarction. aafp.orgnih.govufl.edunih.gov this compound was more effective than amlodipine and lisinopril in preventing heart failure. aafp.orgufl.eduahajournals.orgnih.gov It was also more effective than lisinopril in preventing stroke and a composite of cardiovascular disease outcomes. ufl.eduahajournals.org

Here is a summary of key findings from ALLHAT comparing this compound to other classes:

ComparisonPrimary Outcome (Fatal CHD or Nonfatal MI)Heart FailureStrokeCombined CVD Events
This compound vs. AmlodipineNo significant difference aafp.orgnih.govufl.edunih.govThis compound superior aafp.orgufl.eduahajournals.orgnih.govNo significant difference ufl.eduahajournals.orgNo significant difference ufl.eduahajournals.org
This compound vs. LisinoprilNo significant difference aafp.orgnih.govufl.edunih.govThis compound superior aafp.orgufl.eduahajournals.orgnih.govThis compound superior ufl.eduahajournals.orgThis compound superior ufl.eduahajournals.orgnih.gov
This compound vs. DoxazosinThis compound superior ufl.eduahajournals.orgccjm.orgThis compound superior ufl.eduahajournals.orgThis compound superior ufl.eduahajournals.orgThis compound superior ufl.eduahajournals.org

Note: This table summarizes key comparative findings from the ALLHAT trial. Interactive features could allow users to explore specific event rates or confidence intervals.

These findings from large outcome trials like ALLHAT have supported the use of thiazide-type diuretics, including this compound, as preferred agents for the initial treatment of hypertension in many patients. aafp.orgnih.govufl.edu

This compound in Combination Therapy Regimens

This compound is frequently used as part of combination therapy regimens for hypertension, particularly when monotherapy does not achieve target blood pressure. ccjm.orgccjm.org Most patients in large clinical trials, including ALLHAT, required more than one drug to control their blood pressure, and combination therapy involving a diuretic like this compound was common. ccjm.org Guidelines often recommend thiazide diuretics, including this compound, as one of the foundational classes for combination therapy. ccjm.org The rationale for using this compound in combination therapy is often based on its effective blood pressure lowering and its demonstrated benefits on cardiovascular outcomes when used as part of a treatment strategy.

Adverse Physiological and Metabolic Effects Associated with Chlorthalidone

Electrolyte Imbalances and Their Pathophysiology

Chlorthalidone commonly causes several electrolyte abnormalities due to its impact on renal tubular function. These derangements are a significant concern and necessitate regular monitoring of serum electrolyte levels in patients receiving the medication nih.govdroracle.ai. The most frequently reported imbalances include hypokalemia, hyponatremia, hyperuricemia, hypomagnesemia, hypercalcemia, and hypochloremic alkalosis nih.govdroracle.aisinglecare.com.

Hypokalemia: Incidence, Mechanisms, and Clinical Consequences

Hypokalemia, defined as low blood potassium levels, is a significant and commonly reported adverse effect of this compound nih.govdroracle.aidroracle.aidroracle.ai. Its incidence can be substantial; for example, one study reported an incidence as high as 7.2% after one year of treatment compared to 1% in a control group droracle.ai. Another large study found that 6.3% of patients treated with this compound experienced hypokalemia, compared with 1.9% of those treated with hydrochlorothiazide (B1673439) columbia.edu. The ALLHAT trial reported a year-1 hypokalemia incidence of 12.9% in the this compound group, significantly higher than in groups treated with amlodipine (B1666008) (2.1%) or lisinopril (B193118) (1.0%) nih.gov.

The primary mechanism underlying this compound-induced hypokalemia involves the enhanced excretion of potassium in the urine droracle.aidroracle.ai. By inhibiting the Na+/Cl− symporter in the distal convoluted tubule, this compound increases the delivery of sodium to the principal cells of the collecting duct nih.govmims.com. This increased sodium delivery promotes sodium reabsorption through epithelial sodium channels (ENaC), creating a more negative lumen potential. This negative potential drives the secretion of potassium ions into the tubular lumen through renal outer medullary potassium channels (ROMK), leading to increased potassium excretion wikipedia.orgdrugbank.com. The activation of the renin-angiotensin-aldosterone system, a compensatory response to volume depletion caused by the diuretic effect, further contributes to increased potassium secretion in the distal tubules droracle.ai.

Clinical consequences of hypokalemia can range from asymptomatic to severe. Mild hypokalemia is often asymptomatic, but more severe cases can lead to muscle weakness, cramps, fatigue, and potentially life-threatening cardiac arrhythmias, particularly in patients with underlying heart conditions or those taking medications like digoxin (B3395198) droracle.aigoodrx.comaafp.org. Studies have shown an association between hypokalemia and increased mortality, although the relationship may be complex and influenced by other factors nih.gov.

Research findings highlight the comparative risk of hypokalemia with this compound. A study from 1981 reported a higher incidence of hypokalemia with this compound compared to hydrochlorothiazide droracle.ai. More recent studies, including a population-based cohort study from 2013 and the CLICK trial, have also found this compound to be associated with a greater incidence of hypokalemia compared to hydrochlorothiazide droracle.aicolumbia.edu.

Data on hypokalemia incidence from selected studies:

Study/SourceIncidence of Hypokalemia (this compound)Incidence of Hypokalemia (Comparator/Control)Notes
Study cited in Dr.Oracle AI7.2% (after 1 year)1% (control) droracle.ai
Study cited in Columbia DBMI6.3%1.9% (hydrochlorothiazide)Large multisite analysis columbia.edu
ALLHAT trial (Year 1)12.9%2.1% (amlodipine), 1.0% (lisinopril) nih.gov
CLICK trialHigher incidencePlaceboIn patients with CKD droracle.ainih.gov
Population-based cohort study (2013)Greater incidenceHydrochlorothiazide droracle.ai
Review of four clinical trials (50 mg daily)20% (hypomagnesemia, often accompanies)Not specifiedHypomagnesemia incidence wikipedia.org

Hyponatremia

Hyponatremia, characterized by low blood sodium levels, is another potential electrolyte imbalance associated with this compound use nih.govdroracle.aisinglecare.com. While the incidence can vary, it is a recognized adverse effect. A retrospective analysis of over 730,000 patients showed that treatment with this compound resulted in a higher risk of hyponatremia compared to hydrochlorothiazide viamedica.pl. In the Systolic Hypertension in the Elderly Trial, hyponatremia occurred in 4.1% of subjects randomized to this compound, compared to 1.3% of control subjects wikipedia.org. In the elderly, hyponatremia is a more common and potentially dangerous complication of thiazide use viamedica.pl.

The mechanism of thiazide-induced hyponatremia is thought to involve several factors. This compound inhibits sodium reabsorption in the distal convoluted tubule, leading to increased sodium excretion nih.govmims.com. This can lead to a decrease in extracellular fluid volume, which stimulates the release of antidiuretic hormone (ADH). ADH increases water reabsorption in the collecting ducts, diluting the serum sodium concentration wikipedia.org. Thiazide-associated hyponatremia is often more severe than that caused by loop diuretics because thiazides act later in the tubule, limiting the kidney's ability to compensate further downstream wikipedia.org.

Clinical consequences of hyponatremia can range from mild, such as fatigue and confusion, to severe neurological symptoms like seizures and coma goodrx.comviamedica.pl. Even asymptomatic hyponatremia has been linked to increased mortality viamedica.pl.

Hyperuricemia and Gout Precipitation

This compound can elevate serum uric acid levels, a condition known as hyperuricemia nih.govdroracle.aisinglecare.com. This occurs because thiazide diuretics reduce the renal excretion of uric acid annualreviews.org. While the exact mechanism is not fully elucidated, it is believed to involve increased reabsorption of uric acid in the proximal tubule, possibly due to volume depletion and increased sodium and uric acid co-transporter activity annualreviews.org.

Hyperuricemia is a significant risk factor for the development of gout, an inflammatory arthritis caused by the deposition of uric acid crystals in the joints medscape.comjcimcr.org. This compound use can precipitate acute gout attacks, particularly in individuals predisposed to the condition nih.govwikipedia.orghres.ca. The incidence of hyperuricemia was reported as 20% in the this compound group versus 9% in the placebo group in the CLICK trial nih.gov.

While hyperuricemia is common with this compound, gout attacks are rarely observed during chronic treatment in patients without a predisposition hres.ca. However, in susceptible individuals, the risk is increased.

Hypomagnesemia

Hypomagnesemia, or low blood magnesium levels, is another electrolyte disturbance that can occur with this compound therapy nih.govdroracle.aisinglecare.com. This compound can increase the urinary excretion of magnesium, leading to magnesium depletion nih.govresearchgate.net.

A review of four clinical trials found that low blood magnesium occurred in 20% of persons within a few weeks of beginning treatment with 50 mg of this compound daily wikipedia.org. Hypomagnesemia often accompanies hypokalemia and can make potassium replacement less effective if not corrected droracle.ai. Symptoms of hypomagnesemia can include nervousness, muscle spasm, and cardiac arrhythmias goodrx.comhres.ca. In the CLICK trial, hypomagnesemia was observed in 23% of patients in the this compound group compared to 16% in the placebo group nih.gov.

Hypercalcemia

This compound can cause an increase in serum calcium levels, a condition known as hypercalcemia droracle.aiwikipedia.orggoodrx.com. Unlike loop diuretics which can cause hypocalcemia, thiazide diuretics, including this compound, reduce the renal excretion of calcium, leading to increased calcium reabsorption mims.comdroracle.aiclinicaltrials.gov. This effect is primarily mediated in the distal convoluted tubule, although the precise mechanism is not fully understood mims.comclinicaltrials.gov.

Hypercalcemia can occur even in individuals with normal calcium metabolism but is more likely in those with underlying conditions like sub-clinical hyperparathyroidism wikipedia.org. Concomitant use with vitamin D or calcium salts may also increase the risk of hypercalcemia mims.com. While the mechanism of hypercalcemia and hypophosphatemia with thiazides is stated as unknown in one source nih.gov, other sources attribute the hypercalcemic effect to decreased renal excretion mims.comdroracle.aiclinicaltrials.gov.

Clinical consequences of hypercalcemia can range from mild or asymptomatic to more severe symptoms affecting various organ systems, including fatigue, weakness, constipation, nausea, and in severe cases, confusion and cardiac arrhythmias .

Hypochloremic Alkalosis

Hypochloremic alkalosis is a metabolic disturbance characterized by low serum chloride levels and elevated blood pH (alkalosis) mims.comviamedica.plmedscape.com. This compound contributes to this condition by increasing the excretion of chloride ions in the urine mims.com. The loss of chloride, coupled with increased hydrogen ion secretion in the collecting duct (driven by the same electrochemical gradient that promotes potassium secretion), leads to the development of metabolic alkalosis wikipedia.org.

Symptoms of hypochloremic alkalosis can include headache, lethargy, and neuromuscular excitability, potentially leading to tetany and seizures in severe cases msdmanuals.com. Concomitant hypokalemia, which is common with this compound, can exacerbate muscle weakness.

Metabolic Dysregulation

Metabolic disturbances are notable adverse effects associated with this compound, particularly concerning glucose and lipid metabolism nih.govfrontiersin.org.

Hyperglycemia and Impact on Insulin (B600854) Sensitivity

This compound has been linked to hyperglycemia and an increased risk of new-onset type 2 diabetes mellitus ispub.comoatext.comahajournals.org. The exact mechanisms are not fully understood, but proposed pathways include thiazide-induced hypokalemia, which may impair insulin secretion and reduce insulin sensitivity oatext.com. Some studies suggest that this compound may induce hyperglycemia and hyperinsulinemia, contributing to insulin resistance, especially in individuals who develop hypokalemia ispub.com. Findings from the ALLHAT trial indicated a significantly higher 4-year incidence of new-onset diabetes mellitus in patients treated with this compound (11.6%) compared to other antihypertensive agents like amlodipine (9.8%) and lisinopril (8.1%) ahajournals.org. While some research has explored the link between thiazide-induced changes in potassium and fasting blood glucose levels, findings have been inconsistent oatext.com.

Dyslipidemia (Triglycerides, VLDL-Cholesterol)

This compound can adversely affect lipid profiles, leading to dyslipidemia characterized by increases in triglycerides and very low-density lipoprotein (VLDL) cholesterol nih.govnih.govmayoclinic.org. Studies have shown that this compound treatment can increase total serum cholesterol and low-density lipoprotein (LDL) cholesterol, as well as serum and lipoprotein triglycerides nih.gov. This suggests that this compound may increase the concentrations of "atherogenic" lipoproteins like LDL and VLDL nih.gov. The effects on cholesterol and triglycerides are generally considered mild, and the benefits of blood pressure lowering often outweigh these effects mayoclinic.org. However, these changes should be considered, particularly in high-risk patients nih.gov.

A study investigating the effect of this compound on serum lipids and lipoproteins in hypertensive patients observed the following changes:

Lipid ParameterBaselineOn this compoundChange
Total CholesterolIncreasedIncreasedIncrease
LDL CholesterolIncreasedIncreasedIncrease
HDL CholesterolNo changeNo changeNo change
Serum TriglyceridesIncreasedIncreasedIncrease
Lipoprotein TriglyceridesIncreasedIncreasedIncrease
VLDL CholesterolIncreasedIncreasedIncrease

Based on findings from a study on the effect of this compound on serum lipids and lipoproteins nih.gov. Specific numerical data for baseline and on-treatment values were not consistently provided across all parameters in the source snippet to create a quantitative table.

Renal Impairment and Acute Kidney Injury

This compound use has been associated with renal impairment, including reversible acute kidney injury (AKI) nih.govoup.comsemanticscholar.org. In the CLICK trial, which studied this compound in patients with stage 4 chronic kidney disease (CKD), AKI occurred more frequently in the this compound group compared to placebo (41% versus 13%) nih.gov. These episodes of AKI were often consistent with prerenal AKI and were reversible upon discontinuation of this compound nih.gov. The use of this compound in patients with advanced CKD requires careful monitoring of kidney function oup.comsemanticscholar.org. Volume depletion induced by the diuretic effect of this compound is a potential mechanism contributing to AKI semanticscholar.org.

Neurohormonal Activation

This compound can lead to the activation of neurohormonal systems, including the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system nih.govnih.govresearchgate.net.

Renin-Angiotensin-Aldosterone System Activation

This compound is known to induce a sustained activation of the RAAS in hypertensive patients nih.gov. This activation is supported by observations of increased plasma renin and serum aldosterone (B195564) levels with this compound treatment nih.govresearchgate.net. While RAAS activation can serve to maintain blood pressure, chronic activation is implicated in the progression of cardiovascular and renal diseases medscape.commdpi.com.

Sympathetic Nervous System Activation

Recent studies indicate that this compound can trigger persistent activation of the sympathetic nervous system in hypertensive patients nih.govresearchgate.net. A study measuring sympathetic nerve activity (SNA) showed that this compound alone significantly increased SNA from baseline in hypertensive subjects nih.govresearchgate.net. The mechanisms underlying this sympathetic activation are not fully understood, but evidence suggests a role for angiotensin and aldosterone excess nih.govresearchgate.net. Blocking mineralocorticoid receptors with spironolactone (B1682167) has been shown to prevent this compound-induced sympathetic activation nih.govnih.govresearchgate.net.

Other Noted Physiological Effects

Orthostatic Hypotension

Orthostatic hypotension, defined as a significant drop in blood pressure upon standing, is a potential physiological effect associated with this compound use. This condition is characterized by a decrease in systolic blood pressure of at least 20 mmHg or a decrease in diastolic blood pressure of at least 10 mmHg within three minutes of standing from a seated or supine position. ahajournals.org The physiological response to standing typically involves baroreceptors sensing a sudden decrease in blood pressure due to venous pooling, leading to increased sympathetic tone and decreased parasympathetic tone to counteract the drop. ahajournals.org

This compound, as a diuretic, reduces blood pressure by inhibiting sodium and chloride reabsorption in the distal convoluted tubule, which increases the excretion of sodium and water. mims.com This enhanced diuresis leads to decreased plasma and extracellular fluid volume, potentially reducing cardiac output and thus lowering blood pressure. drugbank.com While this mechanism contributes to its antihypertensive effect, a consequence can be an increased risk of orthostatic hypotension, particularly if blood pressure is lowered excessively. goodrx.com

Research findings on the association between this compound and orthostatic hypotension have provided some insights. In a study involving patients with chronic kidney disease (CKD) and poorly controlled hypertension, orthostatic hypotension was noted as a common side effect of this compound therapy. karger.com This study defined orthostatic hypotension as a systolic blood pressure drop of 20 mmHg or more upon standing. karger.com While orthostatic hypotension was observed in some subjects, the change in orthostatic systolic blood pressure or pulse rate after this compound initiation was not statistically significant across all time points in this particular study. karger.com It was noted that some episodes of orthostatic hypotension occurred even prior to the initiation of this compound in some subjects. karger.com

Another analysis, a secondary analysis of the ALLHAT (Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial), did not clearly find an increased risk of orthostatic hypotension with this compound compared to other drug classes. ahajournals.org However, some observational studies have suggested an association between diuretics, including loop diuretics, and orthostatic hypotension. ahajournals.org

The risk or severity of orthostatic hypotension can be increased when this compound is combined with certain other medications, such as levodopa, amobarbital, butabarbital, and butalbital. drugbank.com Alcohol, anesthetics, or sedatives may also aggravate orthostatic hypotension when taking this compound. aapharma.ca

Symptoms of orthostatic hypotension associated with this compound can include dizziness and feeling lightheaded or as though one may pass out. goodrx.comsinglecare.com This occurs because the brain is quickly deprived of blood flow. singlecare.com While the exact incidence of orthostatic hypotension with this compound has not been definitively determined, it is considered a potential serious side effect. singlecare.com Older adults may be more vulnerable to this effect. singlecare.com

Patients experiencing orthostatic hypotension while on this compound are often advised to change positions slowly to minimize the risk of symptoms. goodrx.com Close monitoring for signs of hypotension, such as dizziness and lethargy, is essential for patients taking this compound. nih.gov

Physiological EffectAssociation with this compoundNotesSource
Orthostatic HypotensionPotentialCan occur due to blood pressure lowering effect. May be aggravated by other substances. goodrx.comaapharma.ca
Orthostatic BP Change (Study)Not statistically significantIn one study, mean change in orthostatic BP was not statistically significant after initiation. karger.com
Increased Risk with Co-medsYesRisk increased when combined with certain medications (e.g., levodopa, barbiturates) or alcohol. drugbank.comaapharma.ca

Note: This table summarizes findings related to orthostatic hypotension based on the provided text snippets.

Drug Drug Interactions and Pharmacological Considerations

Interactions Affecting Electrolyte Balance (e.g., Digitalis, Potassium-Lowering Agents)

Chlorthalidone's primary mechanism of action involves inhibiting sodium and chloride reabsorption in the distal convoluted tubule, leading to increased excretion of sodium, chloride, water, and importantly, potassium and hydrogen ions mims.com. This can result in electrolyte imbalances, particularly hypokalemia (low serum potassium), hyponatremia (low serum sodium), and hypochloremic alkalosis nih.govnih.gov. These electrolyte disturbances can significantly alter the effects of other medications.

A notable interaction exists with digitalis glycosides, such as digoxin (B3395198). Hypokalemia induced by this compound can exaggerate the metabolic effects of hypokalemia, specifically increasing the risk of digitalis-induced cardiac arrhythmias nih.govpfizer.comgoodrx.com. This heightened sensitivity is due to the influence of potassium levels on myocardial activity and the binding of digitalis to the sodium-potassium pump in cardiac cells nih.gov. Monitoring serum electrolytes, particularly potassium, is essential when this compound is co-administered with digitalis, and adjustments to digitalis or this compound dosing or potassium supplementation may be necessary hres.ca.

Concomitant use of this compound with other agents that can lower serum potassium levels, such as corticosteroids or ACTH, can further increase the risk and severity of hypokalemia nih.govgoodrx.com. Other diuretics, including loop diuretics like furosemide (B1674285) or other thiazide diuretics like hydrochlorothiazide (B1673439) and metolazone, also decrease serum potassium, and their co-administration with this compound requires caution and monitoring medscape.commedscape.com. Certain other medications, including albuterol and gentamicin, are also noted to decrease serum potassium, potentially adding to the effect of this compound medscape.commedscape.com.

Conversely, some interactions can affect calcium levels. This compound can decrease urinary calcium excretion, potentially leading to hypercalcemia, especially when used with vitamin D or calcium salts mims.commedscape.com.

Interactions with Antihypertensive Agents

This compound is frequently used in combination with other antihypertensive medications to achieve optimal blood pressure control goodrx.comwikipedia.org. However, co-administration with other antihypertensive agents can potentiate hypotensive effects, potentially leading to excessive reductions in blood pressure nih.govpfizer.comgoodrx.com. This is particularly relevant when combined with agents like ACE inhibitors, angiotensin receptor blockers (ARBs), beta-blockers (such as atenolol), calcium channel blockers (such as amlodipine), and other vasodilators goodrx.comhres.cadrugs.com.

The antihypertensive effect of ACE inhibitors, for instance, is potentiated by agents that increase plasma renin activity, a state that can be induced by diuretics like this compound hres.ca. When adding an ACE inhibitor to a diuretic regimen, discontinuation or a reduced dose of this compound may be considered hres.ca.

Combinations with beta-blockers, such as the fixed-dose combination of atenolol/chlorthalidone, are used for hypertension treatment wikipedia.org. While effective, these combinations necessitate monitoring for potential additive effects on blood pressure and heart rate medscape.comdrugs.com.

Certain medications may decrease the antihypertensive activity of this compound. These include some psychotherapeutic and CNS-active agents, as well as NSAIDs like indometacin mims.comdrugs.com.

Interactions Affecting Metabolism of Other Compounds

While this compound itself undergoes partial hepatic metabolism and is primarily excreted unchanged in the urine, it can influence the metabolism or effects of other compounds through various mechanisms mims.comnih.gov.

This compound therapy may affect insulin (B600854) requirements in patients with diabetes, potentially necessitating adjustments in the dosage of insulin or oral hypoglycemic agents nih.govpfizer.comgoodrx.com. It can reduce the therapeutic effect of oral antidiabetic agents and insulin mims.com. Latent diabetes may also become apparent during this compound treatment nih.gov.

This compound can reduce the renal clearance of lithium, increasing the risk of lithium toxicity pfizer.comrxlist.com. This interaction is significant, and a reduction in lithium dosage may be necessary rxlist.com.

The responsiveness to tubocurarine (B1210278) may be increased by this compound and related drugs nih.govpfizer.com. Additionally, this compound and related drugs may decrease arterial responsiveness to norepinephrine (B1679862), although this diminution is generally not sufficient to preclude the effectiveness of norepinephrine for therapeutic use pfizer.com.

This compound can also affect the binding and distribution of other drugs. For example, studies have shown that acetazolamide (B1664987) can inhibit and displace this compound from binding sites on red blood cells, suggesting that this compound is transported attached to erythrocyte carbonic anhydrase nih.gov. This interaction can decrease the half-life of this compound in plasma and blood cells nih.gov.

This compound may increase the risk of adverse effects of amantadine (B194251), and the serum concentration of this compound can be increased when combined with amantadine mims.comdrugbank.com.

Interactive Data Table: Selected Drug Interactions with this compound

Interacting Compound/ClassEffect on this compound or Interacting CompoundClinical Implication
Digitalis Glycosides (e.g., Digoxin)Increased risk of digitalis toxicityIncreased risk of cardiac arrhythmias due to hypokalemia. Close monitoring required.
Potassium-Lowering Agents (e.g., Corticosteroids, Loop Diuretics)Increased risk of hypokalemiaAdditive effect on potassium excretion. Increased monitoring required.
ACE Inhibitors, ARBs, Beta-blockers, Calcium Channel Blockers, VasodilatorsPotentiation of hypotensive effectsIncreased risk of excessive blood pressure reduction. Dosage adjustments may be needed.
NSAIDs (e.g., Indometacin)Reduced antihypertensive effects of this compoundPotential for decreased blood pressure control.
LithiumReduced lithium renal clearanceIncreased risk of lithium toxicity. Dosage adjustment of lithium may be necessary.
Insulin and Oral Hypoglycemic AgentsReduced therapeutic effect of antidiabetic agentsPotential need for increased dosage of antidiabetic medications.
AcetazolamideDisplacement of this compound from red blood cellsDecreased half-life of this compound in blood.
AmantadineIncreased serum concentration of this compound; Increased risk of amantadine adverse effectsPotential for increased effects/toxicity of both drugs.

Note: This table is illustrative and not exhaustive. Consult comprehensive drug interaction databases for a complete list of potential interactions.

Research in Specific Patient Populations

Chronic Kidney Disease Patients

Hypertension is a common comorbidity in patients with chronic kidney disease (CKD) and is often poorly controlled, particularly in advanced stages. uspharmacist.com While thiazide diuretics have historically been considered less effective in the presence of significant renal impairment, recent research has explored the utility of chlorthalidone in this population. nih.gov

Efficacy in Advanced CKD (eGFR < 30 mL/min/1.73 m2)

Traditionally, thiazide diuretics were thought to lose efficacy when the estimated glomerular filtration rate (eGFR) falls below 30 mL/min/1.73 m². tandfonline.com However, emerging evidence suggests that this compound may retain its effectiveness even in patients with advanced CKD. tandfonline.comnih.govoup.comhcplive.com

The this compound in Chronic Kidney Disease (CLICK) trial, a double-blind, randomized, placebo-controlled study, investigated the efficacy of this compound in patients with stage 4 CKD (eGFR 15 to <30 mL/min/1.73 m²) and uncontrolled hypertension. nih.govhcplive.comoup.com The trial demonstrated that this compound therapy significantly improved blood pressure control compared to placebo over 12 weeks. nih.govhcplive.com Specifically, the adjusted change in 24-hour systolic blood pressure from baseline was significantly lower in the this compound group compared to the placebo group. hcplive.com This potent blood pressure-lowering effect was also accompanied by a reduction in albuminuria, suggesting a potential benefit beyond just blood pressure control in this population. tandfonline.comoup.com

Data from the CLICK trial showed a significant reduction in 24-hour ambulatory systolic BP with this compound compared to placebo in patients with stage 4 CKD and uncontrolled hypertension. nih.govhcplive.com

Study (Excerpted Data)Patient Population (eGFR mL/min/1.73 m²)InterventionChange in 24-hour Systolic BP (mmHg)
CLICK Trial nih.govhcplive.com15 to <30This compound-11.0
CLICK Trial nih.govhcplive.com15 to <30Placebo-0.5

Safety Profile in CKD with Concomitant Loop Diuretics

The use of this compound in patients with CKD, particularly those already receiving loop diuretics, requires careful consideration and monitoring due to potential safety concerns. oup.comdroracle.ai While this compound can be effective in this population, the risk of adverse events may be heightened when combined with loop diuretics. tandfonline.comoup.com

In the CLICK trial, adverse events such as hypokalemia, reversible deterioration of kidney function (indicated by increased serum creatinine), hyperglycemia, orthostatic hypotension, dizziness, and hyperuricemia occurred more frequently with this compound than with placebo. oup.com This was particularly noted in the subgroup of patients receiving concomitant treatment with a loop diuretic. tandfonline.comoup.com The odds ratio for a reversible elevation in serum creatinine (B1669602) was significantly higher in loop diuretic users compared to non-users when treated with this compound. tandfonline.com

Despite the increased risk of certain adverse events, the blood pressure-lowering efficacy of this compound in the CLICK trial was similar regardless of background loop diuretic use. tandfonline.com However, the safety profile was substantially modified by concomitant loop diuretic therapy. tandfonline.com Careful monitoring of blood pressure, serum electrolytes, and kidney function is essential when using this compound in CKD patients, especially those on loop diuretics, to mitigate the risk of adverse events. tandfonline.comoup.comdroracle.ai

Elderly Patients in Hypertension Management

This compound has been utilized in the management of hypertension in elderly patients, a population often characterized by a higher prevalence of this condition and increased cardiovascular risk. Studies like the Systolic Hypertension in the Elderly Program (SHEP) have included this compound as an initial therapy and demonstrated its effectiveness in reducing cardiovascular events in this age group. ahajournals.org While the search results did not provide specific data tables focused solely on this compound efficacy in the elderly from the provided snippets, the mention of SHEP highlights its historical use and demonstrated benefits in this population. ahajournals.org Appropriate studies performed to date have not demonstrated geriatric-specific problems that would limit the usefulness of this compound in the elderly, although elderly patients may be more susceptible to certain effects. mayoclinic.org

Race-Specific Responses to this compound Therapy

Research has explored potential differences in the response to antihypertensive therapy, including this compound, among different racial groups. Individuals of African ancestry are known to show a greater blood pressure response to thiazide diuretics compared to White individuals, and these agents are often recommended as preferred first-line therapy in Black patients. nih.gov

A comparison of this compound and hydrochlorothiazide (B1673439) (HCTZ) in White and Black hypertensive patients indicated that this compound showed greater blood pressure lowering in White individuals. nih.govresearchgate.net However, in Black individuals, the blood pressure lowering was similar between this compound and HCTZ. nih.govresearchgate.net The study also suggested that this compound might be associated with greater adverse metabolic effects in both racial groups compared to HCTZ, although one source indicated lower rates of hypokalemia and hyperuricemia with this compound compared to HCTZ in both groups. nih.govresearchgate.net These findings suggest that while thiazide-like diuretics are generally effective in Black patients, the choice between specific agents like this compound and HCTZ may warrant further consideration based on both efficacy and metabolic effects. nih.govresearchgate.net

Study (Excerpted Data)Patient PopulationDiureticMean SBP Reduction (mmHg)Mean DBP Reduction (mmHg)
PEAR/PEAR-2 nih.govresearchgate.netWhiteHCTZ8 ± 84 ± 5
PEAR/PEAR-2 nih.govresearchgate.netWhiteThis compound12 ± 97 ± 5
PEAR/PEAR-2 nih.govresearchgate.netBlackHCTZ12 ± 107 ± 6
PEAR/PEAR-2 nih.govresearchgate.netBlackThis compound15 ± 109 ± 6

Future Research Directions and Unanswered Questions

Long-term Renal Protective Effects Beyond Blood Pressure Reduction

While chlorthalidone is effective in lowering blood pressure, a key factor in preventing kidney damage, the extent of its long-term renal protective effects independent of blood pressure reduction remains an area of active research. Studies have shown that this compound can improve blood pressure control in patients with Stage IV chronic kidney disease (CKD), suggesting its continued efficacy even with reduced kidney function. nih.govmdpi.comannals.edu.sg Some research indicates that this compound therapy is associated with a reduction in the urinary albumin:creatinine (B1669602) ratio, a marker of kidney damage. nih.gov However, whether this translates into sustained long-term kidney protection and a reduction in adverse clinical renal events requires further investigation. nih.gov Robust data on the trajectory of kidney function over time with this compound use are needed. nih.gov Formal comparisons among different distal convoluted tubule diuretics, including this compound, in patients with advanced CKD are also warranted to determine optimal strategies for managing volume overload and hypertension in this population. nih.gov

Comprehensive Cardiovascular Outcome Trials Directly Comparing this compound and Hydrochlorothiazide (B1673439)

An ongoing large pragmatic clinical trial, the Diuretic Comparison Project (DCP), is comparing this compound to hydrochlorothiazide in a large cohort of veterans already taking hydrochlorothiazide to assess differences in major adverse cardiovascular events and non-cancer death. ahajournals.orgva.gov Initial results from this trial, primarily using lower doses, found no significant difference between the two drugs for the prevention of cardiovascular disease or non-cancer death, although there was a slight increase in the risk of low potassium with this compound. va.gov A secondary analysis of the DCP trial suggested a significant interaction between treatment assignment and baseline history of myocardial infarction or stroke, with a lower risk of the primary outcome observed with this compound in patients with prior MI or stroke compared to those without such history. nih.gov These findings highlight the need for further comprehensive trials to definitively establish any differences in cardiovascular outcomes between these two widely used diuretics across various patient populations and risk profiles.

Mechanistic Studies on this compound's Pleiotropic Cardiovascular Benefits

Beyond its primary diuretic action and blood pressure lowering effects, research suggests that this compound may exert beneficial cardiovascular effects through pleiotropic mechanisms. These non-blood pressure related effects may include improvements in endothelial function, anti-platelet activity, and oxidative status. dovepress.comresearchgate.netnih.gov this compound has been shown to reduce pulse wave velocity, a measure of central aortic stiffness associated with endothelial dysfunction. researchgate.netnih.gov It may also reduce platelet aggregation and vascular permeability and promote angiogenesis. researchgate.net

The exact mechanisms underlying these pleiotropic effects are not fully understood. While some effects might be mediated by the inhibition of carbonic anhydrase or reduction of Rho kinase activity, further detailed mechanistic studies are needed to clarify these pathways. ccjm.orgresearchgate.net Understanding these mechanisms could provide insights into the full spectrum of this compound's cardiovascular protection and potentially identify new therapeutic targets.

Strategies to Mitigate Adverse Metabolic Effects

This compound is associated with metabolic adverse effects, including hypokalemia, hyperuricemia, and hyperglycemia, which may increase the risk of incident diabetes mellitus. ccjm.orgcardioaragon.comahajournals.orgresearchgate.netbiospace.com These effects are often dose-related. biospace.com Identifying strategies to mitigate these adverse metabolic consequences without compromising this compound's antihypertensive and cardiovascular benefits is an important area for future research.

Studies have explored the addition of other agents to counter these effects. For instance, research has investigated whether the addition of mineralocorticoid receptor antagonists like spironolactone (B1682167) or angiotensin II receptor blockers (ARBs) could reduce this compound-induced sympathetic activation and insulin (B600854) resistance. One study found that spironolactone prevented this compound-induced insulin resistance and sympathetic overactivity, while the ARB irbesartan (B333) did not, despite similar blood pressure reductions. ahajournals.org Further large clinical trials are needed to determine if combining this compound with spironolactone or other agents is superior to this compound alone or other therapies in reducing cardiovascular outcomes while minimizing metabolic risks. ahajournals.org Additionally, research into the role of magnesium supplementation in modulating metabolic side effects of thiazide diuretics, including this compound, is ongoing. ahajournals.org

Pharmacogenomic Research in Response to this compound

Inter-individual variability in response to this compound in terms of both blood pressure lowering efficacy and the development of metabolic adverse effects suggests a potential role for genetic factors. Pharmacogenomic research aims to identify genetic variants that predict an individual's response to this compound, paving the way for personalized antihypertensive treatment.

Studies like the Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR and PEAR2) and the Genetics of Hypertension Associated Treatments (GenHAT) have investigated genetic contributors to this compound response, particularly in specific populations like African Americans who have a high prevalence of hypertension. ahajournals.orgiu.edunih.govresearchgate.net These studies have identified genetic variants, such as those near the HMGCS2 gene, associated with this compound-induced glucose changes. ahajournals.org Other variants have been associated with blood pressure response to thiazide diuretics, including this compound. iu.eduresearchgate.netmdpi.com Continued pharmacogenomic research is crucial to identify additional genetic markers that can predict efficacy and adverse effects, ultimately enabling clinicians to tailor this compound therapy for improved outcomes and reduced side effects in individual patients.

Q & A

Q. What are the primary pharmacological mechanisms of chlorthalidone, and how do they inform its clinical use in hypertension management?

this compound acts as a thiazide-like diuretic, inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule, leading to sodium excretion and reduced plasma volume. Methodologically, its efficacy is validated through large-scale clinical trials like the JNC 7 report, which recommends thiazide-type diuretics as first-line therapy for uncomplicated hypertension . Researchers should design mechanistic studies using isolated renal tubule models or in vivo pharmacokinetic assays to quantify transporter inhibition and electrolyte dynamics.

Q. What standard analytical methods are used for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. For example, reversed-phase HPLC methods with C18 columns and mobile phases like acetonitrile:phosphate buffer (pH 3.0) achieve retention times of ~6.5 minutes for this compound. Validation parameters (linearity, precision, accuracy) must comply with ICH guidelines, as demonstrated in studies analyzing this compound in combination therapies like Azilsartan Medoxomil .

Advanced Research Questions

Q. How can researchers identify and characterize this compound metabolites in human hepatocyte models?

Metabolite identification involves incubating this compound with pooled human hepatocytes, followed by LC-HRMS/MS analysis. Software tools like GLORYx predict phase I/II metabolites (e.g., hydroxylation, glucuronidation) with >25% probability. Data-dependent acquisition modes capture fragmentation patterns, while targeted screening in Compound Discoverer software resolves structural ambiguities .

Q. What methodological considerations are critical for designing forced degradation studies of this compound?

Stress testing under acidic, basic, oxidative, thermal, and photolytic conditions is essential. For example, this compound shows stability in thermal conditions (0.06% degradation) but degrades under photolytic stress (0.82%), with degradants identified via chromatographic peaks (e.g., RT 3.532–4.145 min). Researchers must use stability-indicating methods like HPLC-PDA to distinguish parent drug peaks from degradants .

Q. How should clinical trials address contradictory cardiovascular outcomes between this compound and other antihypertensives?

The ALLHAT trial provides a framework: a double-blind, randomized design comparing this compound with doxazosin in 24,335 high-risk patients. Key endpoints (CHD death, stroke, CHF) require Cox proportional hazards models to adjust for covariates like age and baseline BP. This compound reduced CHF risk by 50% (RR 2.04 for doxazosin) but showed no difference in primary CHD outcomes, highlighting the need for subgroup analyses in future trials .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogeneous populations?

Mixed-effects models or Bayesian hierarchical models account for inter-individual variability. For example, in CKD patients, stratified analysis by eGFR (<30 vs. ≥30 mL/min/1.73m²) reveals differential BP responses. Researchers should incorporate sensitivity analyses to address confounding factors like concomitant ACE inhibitor use .

Q. How can pharmacokinetic variability in this compound be modeled for special populations (e.g., advanced CKD)?

Population pharmacokinetic (PopPK) modeling using NONMEM or Monolix software integrates covariates like renal function, albuminuria, and drug-drug interactions. A study in advanced CKD patients showed this compound’s prolonged half-life (40–60 hours) due to reduced clearance, necessitating dose adjustments validated via therapeutic drug monitoring .

Methodological Guidance

Q. What parameters define a robust stability-indicating method for this compound?

Key parameters include:

  • Specificity : Baseline separation of this compound from degradants (resolution >2.0).
  • Forced Degradation : ≥10–20% degradation under stress conditions.
  • Linearity : R² ≥0.999 over 50–150% of target concentration. Example: A validated RP-HPLC method with C18 column and 0.1% orthophosphoric acid:acetonitrile (70:30) achieved 99.76% recovery .

Q. How do researchers reconcile discrepancies between in vitro metabolite predictions and in vivo findings?

Discrepancies arise due to interspecies differences in enzyme expression (e.g., CYP3A4 vs. rodent isoforms). Solutions include:

  • Cross-validating hepatocyte data with humanized mouse models.
  • Using stable isotope-labeled tracers to quantify metabolite formation in vivo .

Q. What systematic review strategies ensure comprehensive evidence synthesis for this compound’s safety profile?

Follow PRISMA guidelines:

  • Search Strategy : Combine terms like “this compound AND (adverse effects OR pharmacokinetics)” across MEDLINE, Embase, and Cochrane Library.
  • Bias Mitigation : Use ROBINS-I tool for non-randomized studies.
  • Consumer Involvement : Include patient-reported outcomes (e.g., hypokalemia symptoms) from registries like FAERS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorthalidone
Reactant of Route 2
Chlorthalidone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.